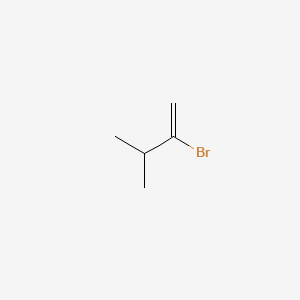

1-Butene, 2-bromo-3-methyl-

Description

BenchChem offers high-quality 1-Butene, 2-bromo-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-bromo-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbut-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-4(2)5(3)6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVWKTROBMKSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464645 | |

| Record name | 1-Butene, 2-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31844-96-9 | |

| Record name | 1-Butene, 2-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Significance of Bromoalkenes in Chemical Transformations

Bromoalkenes, particularly the subclass known as vinyl bromides, are highly valued synthetic intermediates in organic chemistry. sioc-journal.cnresearchgate.net Their significance stems primarily from their utility in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon (C-C) and carbon-heteroatom bonds. sioc-journal.cnresearchgate.net Reactions like the Suzuki, Heck, and Sonogashira couplings often employ vinyl bromides as electrophilic partners, enabling the construction of polysubstituted alkenes with high degrees of stereoselectivity. sioc-journal.cnscispace.com The reliability and versatility of these transformations have made bromoalkenes indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials. nordmann.globalresearchgate.net

The reactivity of the carbon-bromine (C-Br) bond in vinyl bromides allows for its conversion into a wide array of other functional groups. Beyond cross-coupling, bromoalkenes can be converted into alkynes through dehydrobromination reactions. researchgate.netorganic-chemistry.org They also participate in oxidative hydrolysis to form α-bromoketones, which are themselves important synthons for creating heterocyclic compounds. beilstein-journals.org The development of new synthetic methods continues to expand the utility of bromoalkenes, with recent research exploring their use in photoredox catalysis and enzymatic transformations. nih.govrsc.org This ongoing innovation underscores the sustained importance of bromoalkenes as foundational components in the toolkit of synthetic organic chemists.

Unique Structural Characteristics of 1 Butene, 2 Bromo 3 Methyl As a Vinylic Bromide

The compound 1-Butene (B85601), 2-bromo-3-methyl-, with the IUPAC name 2-bromo-3-methylbut-1-ene, is a member of the vinylic bromide family. nih.gov This classification signifies that the bromine atom is directly attached to one of the sp²-hybridized carbons of the alkene double bond. sioc-journal.cn This structural feature is paramount as it dictates the compound's chemical reactivity and physical properties, distinguishing it from its isomers, such as allylic bromides where the bromine is attached to an sp³-hybridized carbon adjacent to the double bond (e.g., 1-bromo-3-methyl-2-butene). thermofisher.comnist.gov

The direct attachment of the electronegative bromine atom to the electron-rich double bond polarizes the C-Br bond and influences the electron density of the π-system. This arrangement makes the vinylic proton and the adjacent carbon atom susceptible to nucleophilic attack and facilitates participation in metal-catalyzed insertion reactions, which are characteristic of cross-coupling processes. The steric bulk of the isopropyl group ((CH₃)₂CH-) adjacent to the bromine-bearing carbon also plays a crucial role in influencing the stereochemical outcome of its reactions.

Detailed properties for 2-bromo-3-methylbut-1-ene are compiled from computational data. nih.gov

Table 1: Computed Properties of 1-Butene, 2-bromo-3-methyl-

| Property | Value |

|---|---|

| Identifier | |

| IUPAC Name | 2-bromo-3-methylbut-1-ene |

| CAS Number | 31844-96-9 |

| PubChem CID | 11400859 |

| Chemical Formula | |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | |

| Exact Mass | 147.98876 Da |

| Monoisotopic Mass | 149.03 g/mol |

| Computed Descriptors | |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

Data sourced from the PubChem database. nih.gov

Overview of Core Academic Research Frontiers in Halogenated Alkene Chemistry

Strategic Approaches for Regioselective and Stereoselective Synthesis

The primary challenge in synthesizing 1-Butene (B85601), 2-bromo-3-methyl- lies in achieving high regioselectivity to ensure the bromine atom is on the second carbon and the double bond is in the terminal position.

One common strategy involves the electrophilic addition of hydrogen bromide (HBr) to an appropriate unsaturated precursor. For instance, the reaction of 3-methyl-1-butene (B165623) with HBr can lead to the formation of two isomeric alkyl halides: 2-bromo-3-methylbutane (B93499) and the more stable 2-bromo-2-methylbutane (B1582447). vaia.comchegg.com The formation of these products is explained by a mechanism involving a carbocation intermediate. Initial protonation of the alkene forms a secondary carbocation, which can then be attacked by a bromide ion to give 2-bromo-3-methylbutane. However, a 1,2-hydride shift can occur to form a more stable tertiary carbocation, which then reacts with bromide to yield the major product, 2-bromo-2-methylbutane. vaia.com Controlling reaction conditions is key to influencing the product ratio.

Another approach is the dehydrohalogenation of a vicinal dibromide. The regioselective elimination of HBr from a compound like 1,2-dibromo-3-methylbutane (B87708) can yield 2-bromo-3-methyl-1-butene. clockss.org The choice of base and reaction conditions is critical to favor the elimination that results in the desired vinyl bromide. clockss.org

For stereoselective synthesis, particularly when creating more complex molecules with specific stereochemistry, advanced methods are employed. While the synthesis of 1-Butene, 2-bromo-3-methyl- itself does not inherently create a chiral center, its use as a reactant in subsequent stereoselective reactions is significant. For example, in the synthesis of highly substituted 1,3-dienes, the stereochemistry of the final product is carefully controlled through the reaction sequence. nih.gov

Exploration of Precursor Compounds and Their Chemical Transformations

A variety of precursor compounds can be chemically transformed to produce 1-Butene, 2-bromo-3-methyl- and its isomers. The selection of the starting material dictates the synthetic route and the necessary reagents.

Isoprene (B109036) is a key precursor for the synthesis of brominated methylbutene derivatives. evitachem.com The reaction of isoprene with hydrobromic acid or hydrogen bromide gas can produce a mixture of bromo-methyl-butenes. google.com To achieve regioselectivity, this reaction is often performed at low temperatures, ranging from -20 to 30°C. google.com

3-Methyl-1-butene serves as a direct precursor for the synthesis of 2-bromo-3-methylbutane, a saturated analog, via electrophilic addition of HBr. vaia.com While this reaction primarily yields the rearranged product 2-bromo-2-methylbutane, conditions can be optimized to obtain the desired non-rearranged product.

Neopentyl alcohol (2,2-dimethyl-1-propanol) can be used in an acid-catalyzed bromination reaction with sodium bromide and sulfuric acid. jcu.edu This reaction is proposed to proceed through a double bond intermediate rather than a simple carbocation rearrangement, yielding a mixture of products including 2-bromo-2-methylbutane as the major product and a smaller amount of 2-bromo-3-methylbutene.

3-Methylbut-2-en-1-ol can be converted to 2-Bromo-3-methylbut-2-en-1-ol through bromination, which involves the addition of bromine across the double bond. This product, a brominated unsaturated alcohol, is a close structural relative and highlights the types of transformations used in this area of synthesis.

The following table summarizes some of the key precursor transformations:

| Precursor Compound | Reagents | Key Transformation | Product(s) |

| Isoprene | HBr (gas or aq.) | Electrophilic Addition | 1-Bromo-3-methyl-2-butene and other isomers google.com |

| 3-Methyl-1-butene | HBr | Electrophilic Addition with Rearrangement | 2-Bromo-2-methylbutane (major), 2-bromo-3-methylbutane (minor) vaia.com |

| Neopentyl alcohol | NaBr, H₂SO₄ | Acid-catalyzed Bromination via double bond intermediate | 2-Bromo-2-methylbutane (major), 2-bromo-3-methylbutene (minor) jcu.edu |

| 3-Methylbut-2-en-1-ol | Br₂ | Bromination | 2-Bromo-3-methylbut-2-en-1-ol |

Catalytic Systems and Optimized Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the synthesis of 1-Butene, 2-bromo-3-methyl- and its isomers, various catalytic systems and optimized reaction conditions have been explored.

In the synthesis of 1-bromo-3-methyl-2-butene from isoprene and HBr, a cuprous halide catalyst , such as cuprous bromide, can be employed. google.com The catalyst facilitates the regioselective addition of HBr. The reaction is typically carried out at low temperatures, with an optimal range of -5 to 5°C, to control selectivity and minimize side reactions. google.com The concentration of hydrobromic acid used is generally between 20-54%. google.com An example procedure involves reacting isoprene with 54% hydrobromic acid at 0-5°C, which, after distillation, can yield 1-bromo-3-methyl-2-butene with a purity of 97% and a yield of 84%. google.com

Microwave synthesis has also been investigated as an alternative to traditional reflux methods for bromination reactions, offering potential benefits such as rapid and selective heating. jcu.edu For example, the bromination of neopentyl alcohol can be performed using a microwave reactor at 130°C. jcu.edu

Palladium-catalyzed cross-coupling reactions represent another important area where brominated butenes are utilized, and the optimization of these reactions is crucial. For instance, the Suzuki-Miyaura cross-coupling of alkenyl bromides with potassium alkyltrifluoroborates has been optimized. nih.gov Studies have shown that using PdCl₂(dppf)·CH₂Cl₂ as the catalyst with cesium carbonate (Cs₂CO₃) as the base in aqueous toluene (B28343) at 80°C provides good to excellent yields of the coupled products. nih.gov The choice of base was found to be critical, with Cs₂CO₃ outperforming potassium carbonate (K₂CO₃). nih.gov Similarly, in the one-pot synthesis of functionalized furans using alkenyl bromides, PdCl₂(CH₃CN)₂ was identified as the most effective catalyst in dioxane at 80°C, with K₂CO₃ as the base and CuCl₂ as an oxidant, achieving high yields. mdpi.com

The table below details optimized conditions for relevant synthetic methods.

| Reaction | Catalyst | Base | Solvent | Temperature | Yield |

| Isoprene + HBr | Cuprous bromide | - | - | -5 to 5°C | 84% google.com |

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/Water | 80°C | up to 93% nih.gov |

| Furan Synthesis | PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 80°C | up to 94% mdpi.com |

Electrophilic Addition Reactions Across the Alkene Moiety

The double bond in 1-Butene, 2-bromo-3-methyl- is susceptible to electrophilic attack. The course of these reactions is heavily influenced by the stability of the resulting carbocation intermediates and the potential for structural rearrangements.

Detailed Analysis of Carbocation Formation and Subsequent Rearrangement Pathways

The addition of an electrophile, such as a proton from a Brønsted acid (HX), to 1-Butene, 2-bromo-3-methyl- initiates the formation of a carbocation. The initial protonation of the alkene can theoretically lead to two different carbocations. Following Markovnikov's rule, the electrophile (H+) will preferentially add to the carbon atom of the double bond that already has more hydrogen atoms. msu.edu In the case of a related compound, 3-methyl-1-butene, this leads to the formation of a secondary carbocation. chemistrynotmystery.com

However, this initially formed secondary carbocation is often not the final intermediate. Carbocation rearrangements, such as a 1,2-hydride shift or a 1,2-alkyl shift, can occur if they lead to a more stable carbocation. libretexts.org For instance, in the reaction of 3-methyl-1-butene with HBr, a 1,2-hydride shift transforms the secondary carbocation into a more stable tertiary carbocation. chemistrynotmystery.comlibretexts.orgpressbooks.publibretexts.org This rearrangement is a rapid process that often occurs before the nucleophile can attack. libretexts.org The driving force for this rearrangement is the increased stability of the tertiary carbocation over the secondary one. libretexts.orgjcu.edu Similarly, in the addition of HCl to 3,3-dimethyl-1-butene, a methyl shift occurs to form a more stable tertiary carbocation. chemistrynotmystery.compressbooks.pub

It is important to note that some research suggests the involvement of a double bond intermediate rather than a simple carbocation rearrangement in certain bromination reactions. Deuterium (B1214612) labeling studies have been instrumental in elucidating these alternative mechanistic pathways. jcu.edu

Regiochemical and Stereochemical Outcomes of Electrophilic Additions

The regioselectivity of electrophilic additions is dictated by the stability of the carbocation intermediate, as described by Markovnikov's rule. msu.edumasterorganicchemistry.com This rule predicts that the nucleophile will add to the more substituted carbon of the original double bond. masterorganicchemistry.com For example, the reaction of 1-butene with HBr predominantly yields 2-bromobutane. msu.edustolaf.edu However, as discussed, carbocation rearrangements can lead to products that appear to violate this rule. chemistrynotmystery.comlibretexts.org The addition of HBr to 3-methyl-1-butene, for example, yields 2-bromo-2-methylbutane as the major product due to a hydride shift. chemistrynotmystery.comlibretexts.orgpearson.com

The stereochemistry of these additions can result in the formation of syn or anti addition products. masterorganicchemistry.com When a new chiral center is formed, a racemic mixture of enantiomers is often produced. masterorganicchemistry.comstolaf.edu If two chiral centers are created, the reaction can be diastereoselective. msu.edu The specific stereochemical outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com For instance, reactions proceeding through a discrete carbocation intermediate often lead to a mixture of syn and anti products, while those involving a bridged intermediate, like a bromonium ion, typically result in anti-addition. stolaf.edumsu.edu

Nucleophilic Substitution Reactions Involving the Vinylic Bromine Atom

The bromine atom in 1-Butene, 2-bromo-3-methyl- is attached to an sp2-hybridized carbon, making it a vinylic halide. This structural feature significantly impacts its reactivity in nucleophilic substitution reactions.

Examination of SN1, SN2, and SN2' Pathways for Halogen Displacement

Vinylic halides are generally unreactive towards both SN1 and SN2 reactions. glasp.coyoutube.comdoubtnut.comyoutube.com

SN1 Reactions: The SN1 mechanism involves the formation of a carbocation intermediate. A vinylic carbocation, where the positive charge resides on an sp-hybridized carbon, is highly unstable and difficult to form. glasp.coyoutube.comyoutube.com Therefore, the SN1 pathway is not favored for 1-Butene, 2-bromo-3-methyl-.

SN2 Reactions: The SN2 mechanism requires a backside attack by the nucleophile. quora.com In a vinylic halide, this approach is sterically hindered by the molecule's geometry. glasp.coquora.com Furthermore, the electron-rich pi system of the double bond repels the incoming nucleophile, further impeding the SN2 pathway. glasp.coyoutube.comyoutube.com

SN2' Reactions (Allylic Substitution): While direct substitution at the vinylic carbon is disfavored, substitution at the allylic position (SN2') is a possibility in related systems. However, in 1-Butene, 2-bromo-3-methyl-, the bromine is directly attached to the double bond, not adjacent to it, making a standard SN2' reaction inapplicable for displacing the bromine.

Influence of Electronic and Steric Factors on Reaction Kinetics and Selectivity

The unreactivity of vinylic halides like 1-Butene, 2-bromo-3-methyl- in standard nucleophilic substitutions is a direct consequence of electronic and steric factors.

Electronic Factors: The sp2 hybridization of the carbon atom bonded to the bromine makes the C-Br bond stronger and shorter than in a typical alkyl halide. The high energy and instability of the potential vinylic carbocation intermediate create a significant electronic barrier for the SN1 pathway. youtube.comyoutube.com

Steric Factors: For an SN2 reaction, the planar geometry around the double bond and the presence of the isopropyl group create considerable steric hindrance, preventing the necessary backside attack of the nucleophile. glasp.coquora.com The pi electron cloud also contributes a repulsive force against the incoming nucleophile. glasp.co

Despite the general inertness, reactions can be forced under specific conditions, though these are not typical substitution pathways.

Elimination Reactions Leading to Conjugated Systems

Elimination reactions, such as dehydrohalogenation, offer a viable pathway for the transformation of 1-Butene, 2-bromo-3-methyl-. These reactions can lead to the formation of stable conjugated dienes. The reaction of 3-bromo-3-methyl-1-butene with a weak base like methanol (B129727) is likely to proceed via an E1 mechanism due to the formation of a stable tertiary carbocation after the bromide leaves. pearson.com

The removal of a proton from a carbon adjacent to the carbocation results in the formation of a new double bond. In the case of 1-Butene, 2-bromo-3-methyl-, elimination of HBr can lead to the formation of 3-methyl-1,2-butadiene (B1215419) or isoprene (2-methyl-1,3-butadiene). The formation of the conjugated diene, isoprene, is generally favored due to the increased stability provided by the conjugated pi system. pearson.comumsl.edujove.com The stability of the resulting alkene is a key factor in determining the major product of an elimination reaction. umsl.eduindusuni.ac.in Allylic halides can undergo dehydrohalogenation to form conjugated dienes. jove.com

Table of Reaction Products and Conditions

Table of Mentioned Compounds

Elucidation of E1 and E2 Elimination Mechanisms

The dehydrohalogenation of 2-bromo-3-methyl-1-butene can proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism, with the operative pathway being highly dependent on reaction conditions such as the strength of the base, solvent polarity, and temperature. masterorganicchemistry.com As a secondary vinylic halide, it exhibits distinct reactivity compared to its saturated analogues.

E2 Mechanism: The E2 pathway is a concerted, single-step reaction that requires a strong base. askthenerd.com For 2-bromo-3-methyl-1-butene, there are two potential sites for proton abstraction: the vinylic proton at C1 and the tertiary, allylic proton at C3.

Path A (Vinylic Proton Abstraction): Abstraction of a vinylic proton from C1 by a strong base would lead to the formation of an alkyne, 3-methyl-1-butyne (B31179). This process is generally less favorable due to the higher bond strength of sp² C-H bonds compared to sp³ C-H bonds.

Path B (Allylic Proton Abstraction): Abstraction of the more acidic and sterically accessible tertiary proton at C3 can lead to the formation of a conjugated diene, 2-methyl-1,3-butadiene (isoprene). This pathway is often favored when strong bases are used.

The E2 mechanism is bimolecular, with its rate dependent on the concentrations of both the substrate and the base. libretexts.org Strong, non-bulky bases like sodium ethoxide (NaOEt) in a polar aprotic solvent will typically favor the E2 pathway.

E1 Mechanism: The E1 mechanism is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.orgorgoreview.com For a vinylic halide, this would result in a highly unstable vinylic carbocation, making the E1 pathway generally disfavored under standard conditions. However, in the presence of a weak base/nucleophile and a polar protic solvent (e.g., ethanol (B145695) or methanol), which can stabilize the ionic intermediate, an E1-like mechanism can be considered, especially if it involves rearrangement to a more stable allylic carbocation. masterorganicchemistry.comaskthenerd.com If a vinylic carbocation were to form at C2, it could potentially rearrange via a hydride shift from C3, but the initial formation is a significant energetic barrier. The rate of the E1 reaction is unimolecular and depends only on the concentration of the substrate. libretexts.org

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Base | Favored by weak bases (e.g., H₂O, EtOH) | Favored by strong bases (e.g., EtO⁻, t-BuO⁻) |

| Solvent | Favored by polar protic solvents (e.g., ethanol) | Favored by polar aprotic solvents (e.g., DMSO) |

| Substrate Structure | Formation of unstable vinylic carbocation is difficult | Requires specific anti-periplanar geometry |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |

Stereochemical Preferences in Elimination Product Formation

The regiochemistry and stereochemistry of elimination reactions are governed by the stability of the transition state and the resulting alkene, as described by the Zaitsev and Hofmann rules, as well as the geometric requirements of the mechanism. wikipedia.orgmsu.edu

Regioselectivity (Zaitsev vs. Hofmann):

Zaitsev's Rule: Predicts the formation of the more substituted, and therefore more thermodynamically stable, alkene as the major product. wikipedia.orgmsu.edu This outcome is typical for E1 reactions and for E2 reactions using small, unhindered bases like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). wikipedia.orglibretexts.orglibretexts.org For 2-bromo-3-methyl-1-butene, abstraction of the tertiary allylic proton at C3 leads to the conjugated and more substituted diene, 2-methyl-1,3-butadiene, which would be the expected Zaitsev product.

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This is observed in E2 reactions when a sterically bulky base, such as potassium tert-butoxide (t-BuOK), is used. masterorganicchemistry.comwikipedia.orgmsu.edu The large size of the base makes it difficult to access the sterically hindered tertiary proton at C3. Instead, it preferentially abstracts a more accessible proton. In this specific case, the vinylic protons at C1 are also sterically accessible, potentially leading to the formation of 3-methyl-1-butyne, the Hofmann-type product. The competition is between the steric hindrance at the proton site and the inherent difficulty of abstracting a vinylic proton.

Stereoselectivity: The E2 elimination exhibits a strong preference for an anti-periplanar geometry, where the abstracted proton and the leaving group are oriented at a 180° dihedral angle. askthenerd.comlibretexts.orglibretexts.org This alignment allows for optimal overlap of the developing p-orbitals in the transition state. This stereochemical requirement is crucial in determining reaction rates and product formation, especially in cyclic or sterically constrained systems. libretexts.org For acyclic systems like 2-bromo-3-methyl-1-butene, rotation around the C2-C3 single bond can readily achieve the necessary anti-periplanar conformation for the elimination leading to the diene product. For the formation of the alkyne, the H and Br are already part of the rigid double bond framework, and the base approaches from the opposite side of the leaving group.

| Base/Conditions | Predicted Major Product | Predicted Minor Product | Governing Rule |

|---|---|---|---|

| NaOEt in EtOH (small base) | 2-Methyl-1,3-butadiene | 3-Methyl-1-butyne | Zaitsev |

| t-BuOK in t-BuOH (bulky base) | 3-Methyl-1-butyne | 2-Methyl-1,3-butadiene | Hofmann |

Radical Reaction Pathways and Their Transient Intermediates

Beyond ionic pathways, 2-bromo-3-methyl-1-butene can undergo transformations via radical mechanisms, typically initiated by light or radical initiators like peroxides.

Radical Addition to the Double Bond

In the presence of a radical initiator (e.g., peroxide, ROOR), hydrogen bromide (HBr) adds across the double bond of an alkene via a radical chain mechanism. This reaction is known for its anti-Markovnikov regioselectivity. youtube.comlibretexts.org

The mechanism proceeds in three stages:

Initiation: The peroxide homolytically cleaves to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). youtube.com

Propagation: The bromine radical adds to the double bond of 2-bromo-3-methyl-1-butene. This addition occurs at the less substituted carbon (C1) to generate the more stable carbon radical at the more substituted position (C2). youtube.com The resulting transient intermediate is a secondary radical at C2, which is further influenced by the adjacent bromine atom. This carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 1,2-dibromo-3-methylbutane, and regenerates a bromine radical to continue the chain.

Termination: The reaction ceases when two radical species combine.

The key transient intermediate in this pathway is the 2-bromo-3-methyl-1-butyl radical . The stability of this secondary radical intermediate is greater than the primary radical that would have formed if the bromine radical had added to C2, thus dictating the anti-Markovnikov outcome.

| Step | Description | Transient Intermediate |

|---|---|---|

| Initiation | Formation of Bromine radical (Br•) from HBr and peroxide. | Alkoxy radical (RO•), Bromine radical (Br•) |

| Propagation 1 | Addition of Br• to C1 of the alkene. | 2-bromo-3-methyl-1-butyl radical |

| Propagation 2 | H-abstraction from HBr by the carbon radical. | Bromine radical (Br•) |

Radical Substitution at the Vinylic Position

Direct radical substitution at a vinylic carbon is energetically unfavorable due to the high strength of the vinylic C-H bond. masterorganicchemistry.com A much more favorable pathway is radical substitution at the allylic position. The C-H bond at the allylic position (C3) is significantly weaker than vinylic or alkyl C-H bonds because its homolytic cleavage leads to a resonance-stabilized radical. masterorganicchemistry.com

When 2-bromo-3-methyl-1-butene is treated with a reagent like N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator, selective bromination occurs at the allylic C3 position. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the abstraction of the tertiary hydrogen atom from C3 by a bromine radical, forming a resonance-stabilized allylic radical as the key transient intermediate. This intermediate has two main resonance contributors, with the unpaired electron density shared between C3 and C1.

This allylic radical can then react with a molecule of Br₂ (present in low concentration) at either of the carbons bearing the radical character. Reaction at C3 would yield 2,3-dibromo-3-methyl-1-butene, while reaction at C1 would lead to 1,3-dibromo-3-methyl-2-butene (an allylic rearrangement product). The distribution of products depends on the relative stability of the resulting alkenes and steric factors.

The crucial transient intermediate is the 2-bromo-3-methyl-1-buten-3-yl radical , which exists as a resonance hybrid. This delocalization is key to the facility of allylic substitution over other radical pathways.

Stereochemical Aspects and Conformational Analysis of 1 Butene, 2 Bromo 3 Methyl

Analysis of Geometric Isomerism (E/Z Configuration) Around the Double Bond

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism that arises in alkenes due to restricted rotation around the carbon-carbon double bond. A critical requirement for an alkene to exhibit geometric isomerism is that each carbon atom involved in the double bond must be attached to two different substituent groups. msu.edulibretexts.org

In the case of 2-bromo-3-methyl-1-butene, the double bond is located between carbon-1 (C1) and carbon-2 (C2).

Carbon-1 is bonded to two hydrogen atoms (-H).

Carbon-2 is bonded to a bromine atom (-Br) and an isopropyl group (-CH(CH₃)₂).

Since C1 is bonded to two identical groups (hydrogen atoms), the condition for geometric isomerism is not met. docbrown.info Therefore, 2-bromo-3-methyl-1-butene cannot exist as E/Z isomers.

In contrast, a constitutional isomer, 1-bromo-3-methyl-1-butene (B8378486) , does exhibit geometric isomerism. In this molecule, the double bond is also between C1 and C2.

Carbon-1 is bonded to a hydrogen atom (-H) and a bromine atom (-Br).

Carbon-2 is bonded to a hydrogen atom (-H) and an isopropyl group (-CH(CH₃)₂).

As both C1 and C2 are attached to two different groups, 1-bromo-3-methyl-1-butene can exist as two distinct geometric isomers: (E)-1-bromo-3-methyl-1-butene and (Z)-1-bromo-3-methyl-1-butene. nist.gov The Cahn-Ingold-Prelog priority rules are used to assign the E/Z designation; on C1, Br > H, and on C2, -CH(CH₃)₂ > H. The E-isomer has the high-priority groups (Br and isopropyl) on opposite sides of the double bond, while the Z-isomer has them on the same side. libretexts.orgkhanacademy.org

| Compound Name | Structure of Double Bond Carbons | Exhibits Geometric Isomerism? | Reason |

|---|---|---|---|

| 2-Bromo-3-methyl-1-butene | C1: -H, -H C2: -Br, -CH(CH₃)₂ | No | Carbon-1 is bonded to two identical hydrogen atoms. libretexts.orgdocbrown.info |

| 1-Bromo-3-methyl-1-butene | C1: -H, -Br C2: -H, -CH(CH₃)₂ | Yes | Each carbon of the double bond has two different substituents. nist.gov |

Investigation of Chirality in Reaction Products Arising from Asymmetric Synthesis

While 2-bromo-3-methyl-1-butene itself is an achiral molecule (it lacks a stereocenter), its constitutional isomers are valuable reagents in asymmetric synthesis for the creation of chiral molecules. Asymmetric synthesis aims to selectively produce one enantiomer or diastereomer of a product. nih.gov

The isomer 1-bromo-3-methyl-2-butene , commonly known as prenyl bromide, is frequently employed as an electrophile in stereoselective alkylation reactions. studfile.netresearchgate.net These reactions are fundamental in building complex, biologically active molecules with specific stereochemistry.

Key examples include:

Asymmetric Synthesis of α-Amino Acids: The Schöllkopf bislactim ether method, a robust technique for generating non-natural α-amino acids, utilizes electrophiles like 1-bromo-3-methyl-2-butene. Stereoselective alkylation of a chiral bislactim ether reagent with prenyl bromide leads to the formation of important chiral intermediates that are precursors to unique α-amino acids. lmaleidykla.lt

Synthesis of Alkaloid Intermediates: Prenyl bromide is used in the asymmetric alkylation of 2-monosubstituted indolin-3-ones. This reaction serves as a crucial step in the synthesis of key intermediates for complex alkaloids such as brevianamide (B1173143) A and austamide, which possess significant biological activity. clockss.org

These examples demonstrate that while the specific subject compound is not typically cited in this context, closely related isomers are instrumental in creating chiral centers with high stereocontrol, a cornerstone of modern synthetic organic chemistry.

| Synthetic Method | Reagent Used | Type of Chiral Product | Reference |

|---|---|---|---|

| Schöllkopf Bislactim Ether Alkylation | 1-Bromo-3-methyl-2-butene | Chiral α-Amino Acid Intermediates | lmaleidykla.lt |

| Alkylation of Indolin-3-ones | 1-Bromo-3-methyl-2-butene | Chiral Intermediates for Alkaloids (e.g., Brevianamide A) | clockss.org |

| Asymmetric Hydrovinylation Precursor | 3-(3-bromophenyl)-1-butene | Precursor for (S)-ketoprofen, a chiral 2-arylpropionic acid | nih.gov |

High-Level Conformational Analysis and Energy Landscapes of Rotational Isomers

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-bromo-3-methyl-1-butene, the most significant conformational flexibility arises from rotation around the C2-C3 single bond. The analysis of these rotational isomers, or conformers, and their relative energies provides insight into the molecule's preferred shapes and dynamic behavior.

The rotation around the C2-C3 bond can be visualized using Newman projections. libretexts.org This rotation positions the substituents on C2 (a bromine atom and a vinyl group, -CH=CH₂) and C3 (two methyl groups and a hydrogen atom) at various dihedral angles relative to each other. The stability of each conformer is primarily dictated by steric strain—the repulsion between bulky groups that are brought into close proximity. libretexts.orgcsus.edu

For 2-bromo-3-methyl-1-butene, the key interactions influencing the energy landscape are:

Gauche Interactions: Repulsive interactions between adjacent, non-bonded groups in staggered conformations.

Torsional Strain (Eclipsing Strain): Repulsive interactions when groups on adjacent carbons are aligned in an eclipsed conformation. The largest strain would occur when the very bulky bromine atom is eclipsed with one of the methyl groups of the isopropyl moiety.

The most stable conformers are expected to be staggered arrangements where steric repulsion is minimized. Specifically, the "anti" conformer, where the largest groups on C2 (bromine) and C3 (a methyl group) are positioned 180° apart, would likely represent a global energy minimum. Conversely, eclipsed conformers, particularly those where the bromine and a methyl group are aligned, would represent energy maxima and act as barriers to rotation. csus.edu The longer length of the C-Br bond compared to a C-C bond might slightly alter the rotational barriers compared to a purely hydrocarbon analogue. csus.edu

| Conformer Type | Description | Anticipated Relative Energy | Primary Steric Interactions |

|---|---|---|---|

| Staggered (Anti-like) | Large groups (e.g., Br and CH₃) are positioned far apart (approx. 180° dihedral angle). | Low (More Stable) | Minimal gauche interactions. |

| Staggered (Gauche) | Large groups are adjacent (approx. 60° dihedral angle). | Intermediate | Gauche interactions between Br/CH₃ or Vinyl/CH₃. |

| Eclipsed | Groups on C2 and C3 are aligned (0° dihedral angle). | High (Less Stable) | Significant torsional strain, especially Br/CH₃ eclipsing. |

Computational Chemistry and Theoretical Modeling of 1 Butene, 2 Bromo 3 Methyl

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Currently, there are no specific published studies detailing the quantum chemical calculations for 1-Butene (B85601), 2-bromo-3-methyl-. Such a study would typically involve ab initio or semi-empirical methods to determine fundamental electronic properties. Key areas of investigation would include the molecule's charge distribution, the nature of its molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the polarity of its covalent bonds, particularly the C-Br and C=C bonds. These calculations would provide insight into the molecule's intrinsic stability and regions of electrophilic or nucleophilic character.

Density Functional Theory (DFT) Studies for Reaction Mechanism Predictions and Transition State Characterization

Density Functional Theory (DFT) is a powerful tool for investigating chemical reactivity. For 1-Butene, 2-bromo-3-methyl-, DFT studies would be invaluable for predicting its behavior in various chemical reactions, such as nucleophilic substitution or elimination. Researchers would model the reaction pathways, calculate the energies of reactants, products, and intermediates, and characterize the geometry and energy of transition states. This would allow for the determination of activation energies and reaction rates, providing a detailed mechanistic understanding. As of now, such specific DFT studies for this compound have not been identified in the scientific literature.

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Insights

Molecular dynamics (MD) simulations could offer a deeper understanding of the dynamic behavior of 1-Butene, 2-bromo-3-methyl-. By simulating the motion of the molecule's atoms over time, researchers could explore its conformational landscape, identifying the most stable arrangements of its atoms in three-dimensional space. Furthermore, MD simulations in different solvent environments could provide insights into how the solvent influences the molecule's shape and reactivity. This level of dynamic computational analysis for 1-Butene, 2-bromo-3-methyl- is not currently available in published works.

Theoretical Predictions of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm structures and interpret reaction outcomes. For 1-Butene, 2-bromo-3-methyl-, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra would be instrumental in identifying the molecule in a laboratory setting and in tracking its transformation during a chemical reaction. However, dedicated studies presenting these theoretical spectroscopic predictions are absent from the current body of scientific literature.

Advanced Spectroscopic Methodologies for Mechanistic Elucidation of 1 Butene, 2 Bromo 3 Methyl Transformations

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Tracing Reaction Pathways and Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and the real-time monitoring of reaction progress. In the context of 1-Butene (B85601), 2-bromo-3-methyl- transformations, both ¹H and ¹³C NMR provide invaluable data for identifying reactants, products, and transient intermediates.

¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum of 1-Butene, 2-bromo-3-methyl- is expected to show distinct signals corresponding to its unique proton environments. For instance, the vinyl protons will appear in the characteristic downfield region for alkenes, while the methyl and methine protons will have specific chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum will display unique resonances for the sp² and sp³ hybridized carbons.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the connectivity between protons and carbons, which is crucial for the unambiguous assignment of complex structures formed during reactions. For example, in a potential rearrangement reaction, these techniques can definitively identify the new bonding framework. Furthermore, advanced techniques like time-resolved NMR spectroscopy can be employed to observe short-lived reaction intermediates directly. numberanalytics.com

Studying Reaction Intermediates: In reactions proceeding through carbocationic intermediates, NMR spectroscopy is particularly powerful. The chemical shifts of carbons bearing a positive charge are significantly shifted downfield, often appearing in a distinct region of the ¹³C NMR spectrum. dalalinstitute.com By monitoring the appearance and disappearance of these signals, the intermediacy of specific carbocations can be confirmed, and their subsequent rearrangements can be traced.

A hypothetical ¹H and ¹³C NMR data table for 1-Butene, 2-bromo-3-methyl- is presented below, based on known spectral data for similar compounds. chemicalbook.combrainly.com

| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| H-1a | ~5.4 (d, J=2.0) | C-1: ~120 |

| H-1b | ~5.2 (d, J=2.0) | C-2: ~135 |

| H-3 | ~2.8 (sept, J=7.0) | C-3: ~35 |

| H-4, H-5 | ~1.1 (d, J=7.0) | C-4, C-5: ~22 |

This is a hypothetical data table for illustrative purposes.

Utilization of Mass Spectrometry (MS) for Characterization of Complex Reaction Mixtures and Fragment Analysis

Mass spectrometry (MS) is an essential tool for the analysis of reaction products and the identification of intermediates due to its high sensitivity and ability to provide molecular weight and structural information. numberanalytics.com

GC-MS for Reaction Mixture Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying the components of a complex reaction mixture. muni.czresearchgate.netnih.govlibretexts.org For transformations of 1-Butene, 2-bromo-3-methyl-, GC-MS can be used to identify isomers, byproducts, and unreacted starting material, providing a comprehensive picture of the reaction outcome.

Fragmentation Analysis: The mass spectrum of a molecule provides a unique fragmentation pattern that can be used for its identification. For 1-Butene, 2-bromo-3-methyl-, the molecular ion peak would be expected at m/z 148 and 150, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. nist.govlibretexts.org Key fragmentation pathways would likely involve the loss of a bromine radical or a methyl group, leading to characteristic fragment ions. docbrown.infogatech.edu

Advanced MS Techniques for Intermediate Detection: Advanced MS techniques, such as electrospray ionization (ESI-MS) and tandem mass spectrometry (MS/MS), are particularly adept at detecting and characterizing transient reaction intermediates. nih.govmdpi.comnih.gov ESI-MS can gently ionize molecules from solution, allowing for the observation of charged intermediates like carbocations. nih.gov Tandem MS can then be used to fragment these selected ions to gain further structural information. numberanalytics.com

A plausible mass spectral fragmentation pattern for 1-Butene, 2-bromo-3-methyl- is outlined in the following table:

| m/z | Proposed Fragment | Significance |

| 148/150 | [C₅H₉Br]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 69 | [C₅H₉]⁺ | Loss of a bromine radical. |

| 55 | [C₄H₇]⁺ | Loss of a bromine radical and a methyl group. |

This is a hypothetical data table for illustrative purposes.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reacting Systems

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their changes during a chemical reaction. copernicus.orgmdpi.comspectroscopyonline.comspectroscopyonline.com These methods provide real-time information on reaction kinetics and mechanism. mt.comosti.govrsc.orgresearchgate.net

Characteristic Vibrational Frequencies: The IR and Raman spectra of 1-Butene, 2-bromo-3-methyl- would exhibit characteristic bands for the C=C double bond stretch (around 1640 cm⁻¹), C-H stretches of the vinyl and alkyl groups, and the C-Br stretch (typically in the 500-600 cm⁻¹ region). spectroscopyonline.com The position and intensity of these bands can provide structural information.

In-situ Monitoring of Reactions: The development of in-situ IR and Raman probes allows for the continuous monitoring of a reaction mixture without the need for sampling. mt.comosti.govrsc.orgresearchgate.netwhiterose.ac.ukmt.com This is particularly valuable for studying the kinetics of fast reactions or for observing the formation and decay of transient species. For example, in a halogenation reaction of 1-Butene, 2-bromo-3-methyl-, the disappearance of the C=C stretching band and the appearance of new C-X stretching bands can be monitored in real-time. mt.com

Complementary Nature of IR and Raman: IR and Raman spectroscopy are often used in a complementary fashion. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. For instance, the C=C stretch of a symmetrically substituted alkene is typically weak in the IR but strong in the Raman spectrum. spectroscopyonline.com

The following table summarizes key hypothetical vibrational frequencies for 1-Butene, 2-bromo-3-methyl-:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (sp²) | ~3080 | IR, Raman |

| C-H stretch (sp³) | ~2960 | IR, Raman |

| C=C stretch | ~1640 | IR (weak), Raman (strong) |

| C-Br stretch | ~550 | IR (strong) |

This is a hypothetical data table for illustrative purposes.

Isotopic Labeling Studies (e.g., Deuterium) for Mechanistic Probing and Atom Tracking

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. uwindsor.caresearchgate.netspringernature.comacs.orgresearchgate.netacs.org

Elucidating Reaction Pathways: By selectively replacing hydrogen atoms in 1-Butene, 2-bromo-3-methyl- with deuterium, it is possible to follow the movement of these labels in the products. This information can provide definitive evidence for or against proposed reaction mechanisms, such as rearrangements or specific addition pathways. uwindsor.caresearchgate.net For example, in an electrophilic addition reaction, the position of deuterium incorporation in the product can reveal the regioselectivity of the attack.

NMR and MS for Isotope Detection: Both NMR and MS are used to detect the presence and location of isotopic labels. In ¹H NMR, the absence of a signal at a particular chemical shift indicates deuterium substitution. In ¹³C NMR, carbons attached to deuterium exhibit characteristic splitting patterns. jcu.edu In mass spectrometry, the molecular weight of the labeled compound will be increased by the number of deuterium atoms incorporated. researchgate.net

Kinetic Isotope Effect: The rate of a reaction can be affected by isotopic substitution, a phenomenon known as the kinetic isotope effect (KIE). Measuring the KIE by comparing the reaction rates of the deuterated and non-deuterated starting materials can provide insight into the rate-determining step of the reaction. A significant KIE is often observed when a C-H (or C-D) bond is broken in the rate-determining step.

Applications of 1 Butene, 2 Bromo 3 Methyl in Complex Organic Synthesis

Role as a Key Synthetic Building Block for Multi-Step Transformations

As a functionalized alkene, 1-Butene (B85601), 2-bromo-3-methyl- possesses two reactive sites: the carbon-carbon double bond and the carbon-bromine bond. This duality allows it to serve as a versatile building block in multi-step transformations. The vinyl bromide moiety can undergo a variety of reactions, including nucleophilic substitution and elimination, while the double bond is amenable to addition reactions.

While detailed research on the extensive use of 1-Butene, 2-bromo-3-methyl- as a key building block is not as prevalent as for its isomers like prenyl bromide guidechem.comaip.org, its structure is valuable for introducing the 3-methyl-1-buten-2-yl group into a target molecule. The synthesis of complex molecules often relies on the sequential and controlled reaction of such bifunctional building blocks. For instance, the bromine atom can be displaced by a nucleophile, and the double bond can be subsequently functionalized, or vice versa.

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)

Vinyl bromides are well-established participants in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds. In principle, 1-Butene, 2-bromo-3-methyl- can act as the electrophilic partner in these transformations, coupling with a wide range of organometallic reagents.

While specific examples of 1-Butene, 2-bromo-3-methyl- participating in such reactions are not extensively detailed in the provided search results, the reactivity of similar structures provides a strong indication of its potential. For example, the related isomer, 2-bromo-3-methyl-2-butene (B1594980), has been shown to undergo Suzuki-Miyaura cross-coupling reactions with potassium alkyltrifluoroborates in high yields. nih.gov Furthermore, a derivative, (Z)-2-acetoxy-1-bromo-3-methyl-1-butene, has been successfully employed in palladium-catalyzed cross-coupling with organoboron reagents, demonstrating the viability of this type of substituted butene in modern synthetic methodologies. oup.com These examples suggest that 1-Butene, 2-bromo-3-methyl- is a plausible, albeit less explored, substrate for similar transformations.

Precursor in the Synthesis of Structurally Diverse Organic Compounds

The structure of 1-Butene, 2-bromo-3-methyl- makes it a potential precursor for a variety of more complex molecules. The combination of the vinyl bromide and the isopropyl group allows for the generation of sterically hindered and structurally interesting motifs.

Through transformations such as:

Lithiation followed by reaction with electrophiles: Treatment with a strong base like an alkyllithium reagent could generate a vinyllithium (B1195746) species, which can then react with a range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst could lead to the formation of substituted dienes.

Hydroboration-oxidation or dihydroxylation of the double bond: These reactions would introduce hydroxyl groups, which can be further functionalized.

While its isomer, 3-bromo-2-methylbut-1-ene, is noted as a building block in the pharmaceutical and agrochemical industries for creating complex molecules guidechem.com, specific examples for 1-Butene, 2-bromo-3-methyl- are less common in the literature. However, the inherent reactivity of its functional groups makes it a theoretically valuable starting material for the synthesis of diverse organic compounds.

Derivatives of 1 Butene, 2 Bromo 3 Methyl and Their Targeted Synthetic Strategies

Synthesis of Novel Substituted Alkene and Diene Scaffolds

The carbon-bromine bond in 1-Butene (B85601), 2-bromo-3-methyl- is amenable to various palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted alkenes. The Suzuki-Miyaura coupling, in particular, has been effectively employed to form new carbon-carbon bonds.

Research has demonstrated the successful Suzuki-Miyaura-type cross-coupling of 2-bromo-3-methyl-2-butene (B1594980) with potassium alkyltrifluoroborates. nih.gov These reactions, catalyzed by a palladium complex, proceed under basic conditions to yield the desired substituted alkenes in good yields. nih.gov For instance, the reaction with potassium 6-(benzoyloxy)hexyltrifluoroborate, catalyzed by PdCl₂(dppf)·CH₂Cl₂ with cesium carbonate as the base, affords the coupled product in high yield. nih.gov Despite the steric hindrance around the bromine atom, these reactions are often efficient. nih.gov

Another significant application is the synthesis of the symmetrically substituted diene, 2,3,4,5-tetramethyl-2,4-hexadiene, from 2-bromo-3-methyl-2-butene. sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comsigmaaldrich.com Furthermore, palladium-catalyzed coupling reactions with organoboron reagents, such as the hydroboration products of alkenes, have been utilized to synthesize stereodefined enol acetates. oup.com

Table 1: Synthesis of Substituted Alkenes and Dienes from 1-Butene, 2-bromo-3-methyl-

| Product | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Alkenylated Cyclopentenones | Potassium 6-(benzoyloxy)hexyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 78-93 | nih.gov |

| 2,3,4,5-Tetramethyl-2,4-hexadiene | - | - | - | - | - | - | sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comsigmaaldrich.com |

| (Z)-3-Acetoxy-2-methyl-6-(4-methyl-3-cyclohexenyl)-3-heptene | 9-BBN derivative of Limonene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 60-70 | 67 | oup.com |

| 2-(4-Methoxyphenyl)-3-methylbut-2-ene | 4-Methoxy-bromobenzene | Pd₂(dba)₃ / Buchwald ligand | - | Toluene | Room Temp. | up to 91 | rsc.orgrsc.org |

| 1-(3-Methylbut-2-en-2-yl)naphthalene | 1-Chloronaphthalene | Pd₂(dba)₃ / Buchwald ligand | - | Toluene | Room Temp. | 88 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Formation of Organometallic Reagents from 1-Butene, 2-bromo-3-methyl- for Further Derivatization

The generation of organometallic reagents from 1-Butene, 2-bromo-3-methyl- represents a powerful strategy for introducing the 3-methylbut-2-en-2-yl moiety into various molecules. The vinylic bromide can be converted into its corresponding organolithium reagent, 2-lithio-3-methylbut-2-ene, through lithium-halogen exchange. sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comsigmaaldrich.comsmolecule.com This highly reactive intermediate serves as a potent nucleophile in subsequent reactions.

Recent studies have highlighted the direct catalytic cross-coupling of (3-methylbut-2-en-2-yl)lithium with a range of aryl halides. rsc.orgrsc.org These reactions, catalyzed by palladium complexes, proceed under mild conditions and afford substituted alkenes in high yields and with excellent isomeric purity. rsc.org The choice of the palladium catalyst and associated ligands is crucial for the success of these transformations, with specific Buchwald ligands showing high efficacy in combination with Pd₂(dba)₃. rsc.org

The following table summarizes representative examples of the coupling of (3-methylbut-2-en-2-yl)lithium with different aryl halides.

Table 2: Palladium-Catalyzed Cross-Coupling of (3-Methylbut-2-en-2-yl)lithium with Aryl Halides

| Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | Room Temp. | 91 | rsc.orgrsc.org |

| 1-Chloronaphthalene | Pd₂(dba)₃ / SPhos | Toluene | Room Temp. | 88 | rsc.org |

| 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ / RuPhos | Toluene | Room Temp. | 83 | rsc.org |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Toluene | 40 | 81 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Preparation of Functionally Enriched Analogues

1-Butene, 2-bromo-3-methyl- is a key starting material for the synthesis of a variety of functionally enriched analogues, including those with significant biological relevance. Its utility extends to the preparation of complex natural products and their building blocks.

A notable application is in the synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid. sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comsigmaaldrich.com This non-proteinogenic amino acid is a crucial component of the cyclodepsipeptide pipecolidepsin A, a natural product isolated from a marine sponge. sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comsigmaaldrich.comresearchgate.net The synthesis of this complex amino acid relies on the introduction of the 1,2-dimethylpropyl group, which is derived from 2-bromo-3-methyl-2-butene.

Furthermore, 1-Butene, 2-bromo-3-methyl- can be transformed into other functionalized derivatives. For instance, it can be converted to 2-iodo-3-methyl-2-butene. sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comsigmaaldrich.com Additionally, palladium-catalyzed reductive carbonylation of 2-bromo-3-methyl-2-butene has been reported, which introduces a carbonyl group and leads to the formation of branched aldehydes. sigmaaldrich.com

Future Research Perspectives and Emerging Areas in 1 Butene, 2 Bromo 3 Methyl Chemistry

Exploration of Undiscovered Reactivity and Novel Reaction Manifolds

The unique structural features of 1-Butene (B85601), 2-bromo-3-methyl-, namely the presence of a vinyl bromide moiety in a sterically congested environment, open the door to a plethora of unexplored reactivity patterns. Future research is poised to move beyond conventional cross-coupling reactions to uncover novel transformations.

One promising avenue lies in the exploration of cine-substitution reactions. Unlike traditional ipso-substitution where the incoming group replaces the bromine atom at the same carbon, cine-substitution involves the formation of a new bond at the adjacent carbon atom. Palladium-catalyzed C-N coupling followed by a Michael addition has been demonstrated to achieve this transformation for other vinyl bromides, and its application to 1-Butene, 2-bromo-3-methyl- could lead to the synthesis of unique enamines and their derivatives. organic-chemistry.orgrsc.orgresearchgate.net The steric hindrance around the bromine atom in 1-Butene, 2-bromo-3-methyl- might favor such alternative reaction pathways.

Furthermore, the development of photoredox catalysis offers a powerful tool to unlock new reactivity. nih.gov Visible light-mediated processes could enable the generation of vinyl radicals from 1-Butene, 2-bromo-3-methyl- under mild conditions, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are inaccessible through traditional thermal methods. nih.gov The exploration of dual catalytic systems, combining photoredox catalysis with transition metal catalysis (e.g., nickel), could lead to novel reductive cross-coupling reactions with unactivated alkyl halides, allowing for the construction of complex molecular scaffolds. rsc.org

Table 1: Potential Novel Reactions of 1-Butene, 2-bromo-3-methyl-

| Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|

| cine-Substitution | Palladium catalyst, Amine, Michael acceptor | Substituted enamines, Michael adducts |

| Photoredox-mediated C-C coupling | Photocatalyst, Alkyl radical precursor | Highly substituted alkenes |

| Dual Photoredox/Nickel Catalysis | Photocatalyst, Nickel catalyst, Alkyl halide | Alkenes with quaternary centers |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on 1-Butene, 2-bromo-3-methyl- will undoubtedly focus on developing more sustainable and environmentally friendly methods for its synthesis and subsequent transformations.

A key area of development is the use of enzymatic halogenation. nih.govnih.govacs.orgresearchgate.net Halogenase enzymes offer a highly selective and environmentally benign alternative to traditional chemical halogenation methods, which often rely on harsh reagents. nih.govnih.govacs.org Research into identifying or engineering halogenases that can selectively brominate a precursor like 3-methyl-1-butene (B165623) at the vinylic position would represent a significant advance in the sustainable production of 1-Butene, 2-bromo-3-methyl-. Flavin-dependent halogenases, in particular, are a promising class of enzymes for this purpose. nih.govnih.gov

Another green approach involves the use of alternative, less hazardous reagents and solvents. For instance, replacing traditional organometallic reagents in cross-coupling reactions with more environmentally friendly alternatives is a major goal. The use of vinyl esters and vinyl sulfonates as "green" alternatives to vinyl bromides in some reactions has been explored, and conversely, developing sustainable coupling partners for 1-Butene, 2-bromo-3-methyl- is a key research direction. mdpi.com Nickel-catalyzed reductive cross-coupling reactions using sustainable solvents like dimethyl isosorbide (B1672297) are also gaining traction. acs.org

Table 2: Comparison of Synthetic Routes for Vinyl Bromides

| Method | Reagents | Environmental Considerations |

|---|---|---|

| Traditional Halogenation | HBr, NBS | Often requires harsh conditions and stoichiometric reagents. |

| Enzymatic Halogenation | Halogenase enzyme, Bromide source | Mild, aqueous conditions, high selectivity, biodegradable catalyst. |

| Cross-Coupling | Palladium/Nickel catalyst, Organometallic reagent | Can generate metallic waste; some reagents are pyrophoric. |

Design of New Catalytic Systems for Highly Selective Transformations

The development of novel and highly efficient catalytic systems is crucial for unlocking the full synthetic potential of 1-Butene, 2-bromo-3-methyl-. Due to its steric hindrance, this substrate may require catalysts with unique properties to achieve high reactivity and selectivity.

Future research will likely focus on the design of sophisticated ligands for palladium and nickel catalysts that can facilitate cross-coupling reactions of sterically demanding substrates. nih.govnih.gov Buchwald-type biaryl phosphine (B1218219) ligands, for example, have proven effective in challenging coupling reactions and could be further optimized for transformations involving 1-Butene, 2-bromo-3-methyl-. The development of catalysts that can operate under milder conditions and with lower catalyst loadings will also be a priority.

Beyond traditional palladium and nickel catalysis, the exploration of other transition metals, such as copper and ruthenium, could lead to new catalytic transformations. organic-chemistry.orgnih.gov Ruthenium-catalyzed three-component couplings, for instance, could provide a novel route to highly functionalized vinyl halides. nih.gov Furthermore, the development of metal-free catalytic systems for cross-coupling reactions is an emerging area with significant potential for sustainable chemistry. researchgate.net

Table 3: Emerging Catalytic Systems for Vinyl Halide Transformations

| Catalyst Type | Key Features | Potential Applications for 1-Butene, 2-bromo-3-methyl- |

|---|---|---|

| Advanced Pd/Ni-Ligand Systems | High activity for sterically hindered substrates | Suzuki, Heck, and other cross-coupling reactions. |

| Copper-based Catalysts | Lower cost, unique reactivity | Halogen exchange reactions, C-N and C-O bond formation. |

| Ruthenium-based Catalysts | Novel multicomponent reactions | Synthesis of complex, functionalized alkenes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow technologies and automated platforms is revolutionizing the way molecules are made. wikipedia.orgnih.govelsevier.comarxiv.orgacm.orgthieme.de These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions.

The application of flow chemistry to the synthesis and reactions of 1-Butene, 2-bromo-3-methyl- is a promising area for future research. acs.orgresearch.csiro.ausyrris.com Continuous flow reactors can enable the use of hazardous reagents and high-pressure/high-temperature conditions with greater control and safety. organic-chemistry.org For example, the synthesis of 1-Butene, 2-bromo-3-methyl- via the hydrobromination of 3-methyl-1-butyne (B31179) could be performed more safely and efficiently in a flow reactor. Furthermore, flow chemistry is well-suited for catalytic reactions, allowing for the use of packed-bed reactors with immobilized catalysts for easy separation and recycling. acs.org

Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of existing ones. wikipedia.orgnih.govarxiv.orgacm.org By systematically varying reaction parameters such as catalyst, ligand, solvent, and temperature, these platforms can rapidly identify the optimal conditions for a given transformation of 1-Butene, 2-bromo-3-methyl-. This high-throughput approach will be invaluable for exploring the undiscovered reactivity of this compound and for developing robust and scalable synthetic protocols.

Q & A

Q. Methodological Guidance :

- Use GC-MS (HP-GC/MS/IRD) to track intermediates and validate product identity .

- Adjust stoichiometry of brominating agents to avoid over-substitution.

How can spectroscopic techniques (IR, MS, NMR) be employed to characterize 1-Butene, 2-bromo-3-methyl-?

Basic Research Question

Spectroscopic data for this compound are critical for structural confirmation:

- IR Spectrum : Peaks at ~600 cm⁻¹ (C-Br stretch) and 1640 cm⁻¹ (C=C stretch) confirm the allylic bromide structure .

- Mass Spectrometry : Base peak at m/z 149 (molecular ion, C₅H₉Br⁺) and fragmentation patterns (e.g., loss of Br⁻ at m/z 70) align with NIST reference data .

- NMR : ¹H NMR shows vinyl proton signals at δ 5.2–5.8 ppm and methyl groups at δ 1.6–1.8 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.